![molecular formula C13H9BrO2S B8603865 2-[(3-bromophenyl)thio]Benzoic acid](/img/structure/B8603865.png)
2-[(3-bromophenyl)thio]Benzoic acid
Overview
Description
2-[(3-bromophenyl)thio]Benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a bromine atom attached to a phenylthio group, which is further connected to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-bromophenyl)thio]Benzoic acid typically involves the reaction of 3-bromothiophenol with a benzoic acid derivative. One common method includes the use of a coupling reaction, where 3-bromothiophenol is reacted with a benzoic acid derivative in the presence of a suitable catalyst, such as palladium, under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or toluene, and the temperature is maintained between 50-100°C to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
2-[(3-bromophenyl)thio]Benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Sodium methoxide, potassium tert-butoxide; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dehalogenated benzoic acid derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(3-bromophenyl)thio]Benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(3-bromophenyl)thio]Benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and phenylthio group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenylthio)benzoic Acid: Similar structure but with the bromine atom in the para position.
2-(3-Chlorophenylthio)benzoic Acid: Similar structure with a chlorine atom instead of bromine.
2-(3-Methylphenylthio)benzoic Acid: Similar structure with a methyl group instead of bromine.
Uniqueness
2-[(3-bromophenyl)thio]Benzoic acid is unique due to the presence of the bromine atom in the meta position, which can influence its reactivity and interaction with molecular targets. This positional isomerism can lead to different chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C13H9BrO2S |
|---|---|
Molecular Weight |
309.18 g/mol |
IUPAC Name |
2-(3-bromophenyl)sulfanylbenzoic acid |
InChI |
InChI=1S/C13H9BrO2S/c14-9-4-3-5-10(8-9)17-12-7-2-1-6-11(12)13(15)16/h1-8H,(H,15,16) |
InChI Key |
WTURFORPERPPRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)SC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
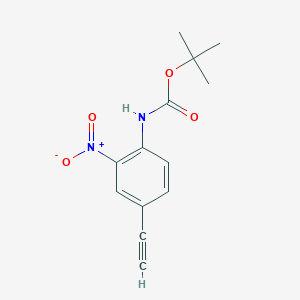
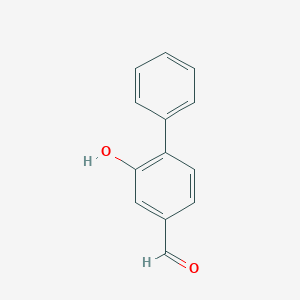
![4-Chloro-6-methyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine hydrochloride](/img/structure/B8603791.png)
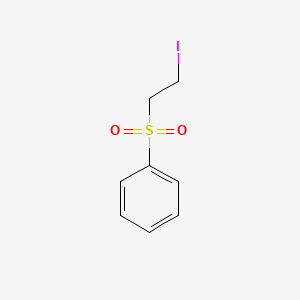
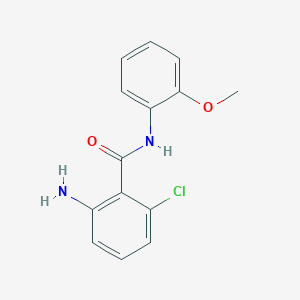
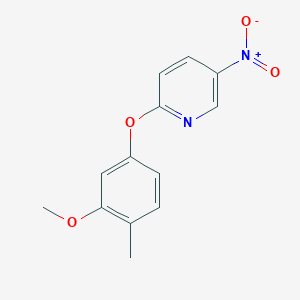
![2-[(Oxolan-3-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B8603828.png)
![4-[4-(1H-indazol-3-yl)-1H-1,2,3-triazol-1-yl]benzoic acid](/img/structure/B8603832.png)
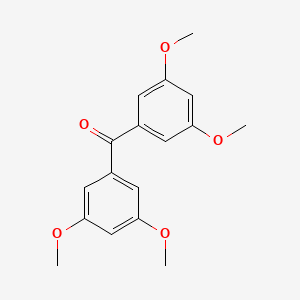

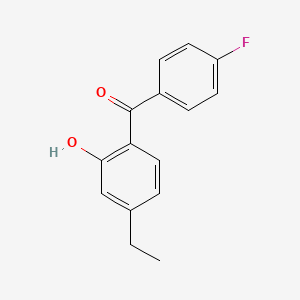
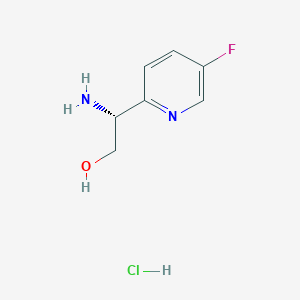
![4-N-(3-aminophenyl)pyrido[4,3-d]pyrimidine-4,7-diamine](/img/structure/B8603881.png)

